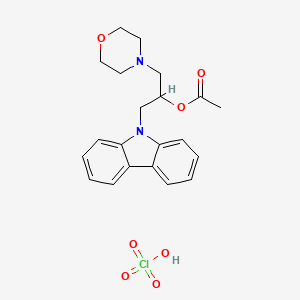
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate” is a chemical compound with the molecular formula C21H25ClN2O7 . It is a derivative of 9H-carbazole, a heterocyclic compound that has been known for many years as a component of optoelectronics and electroactive materials .
Synthesis Analysis
The synthesis of carbazole derivatives has been extensively studied. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For example, 2-(9H-carbazole-9-yl) ethyl methacrylate (CzEMA) monomer was chemically synthesized and electropolymerized on CFME as an active electrode material in 0.1 M sodium perchlorate (NaClO4)/acetonitrile (ACN) solution .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbazole moiety, a morpholine ring, and an acetate group . The carbazole moiety is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis
Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They can undergo a variety of chemical reactions, including electropolymerization . In one study, a carbazole derivative was electropolymerized on CFMEs in a sodium perchlorate/acetonitrile solution .Physical and Chemical Properties Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are also known for their excellent optoelectronic properties and good thermo-gravimetric stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of new heterocyclic derivatives using 9H-carbazole as a precursor. These studies have resulted in compounds that exhibit antimicrobial properties. For instance, Salih, Salimon, and Yousif (2016) have synthesized a range of 9H-carbazole derivatives, evaluating them as potential antimicrobial agents. This research highlights the versatility of carbazole-based compounds in the development of new antimicrobial solutions (Salih, Salimon, & Yousif, 2016).
Mécanisme D'action
The mechanism of action of carbazole derivatives is often related to their electronic properties. They are known for their excellent charge transport ability, making them suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Orientations Futures
Carbazole derivatives have a wide range of potential applications, and research in this area is ongoing. Future directions could include the development of new synthesis methods, the design of novel carbazole-based materials with improved properties, and the exploration of new applications in areas such as energy storage, sensing, and optoelectronics .
Propriétés
IUPAC Name |
(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWPFQKPWNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)

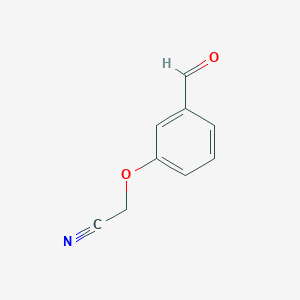
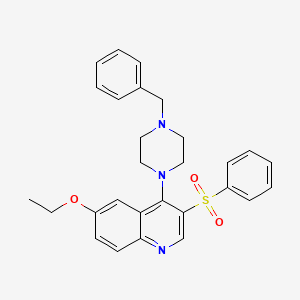
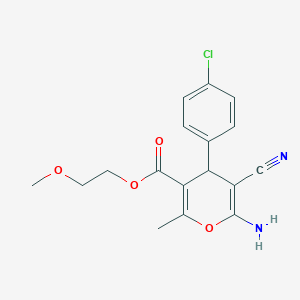
![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)
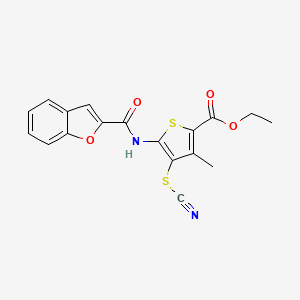
![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2865978.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)
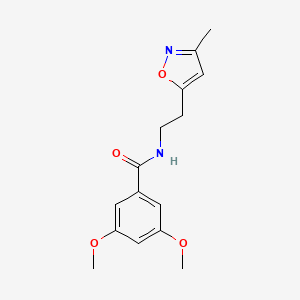
![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

